molecular formula C7H5ClN2 B1527033 2-(4-Chloropyridin-2-yl)acetonitrile CAS No. 1000515-40-1

2-(4-Chloropyridin-2-yl)acetonitrile

Cat. No.: B1527033
CAS No.: 1000515-40-1
M. Wt: 152.58 g/mol
InChI Key: JCEFJISZKHVFOP-UHFFFAOYSA-N
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Description

2-(4-Chloropyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C8H5ClN2. It is a derivative of pyridine, featuring a chlorine atom at the 4-position and a nitrile group attached to the 2-position of the pyridine ring. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-Chloropyridin-2-yl)acetonitrile can be synthesized through several methods:

  • Chlorination of Pyridine Derivatives: : One common method involves the chlorination of 2-acetonitrilepyridine using chlorine gas in the presence of a suitable catalyst.

  • Nucleophilic Substitution: : Another approach is the nucleophilic substitution of 4-chloropyridine-2-carboxylic acid with a cyanide ion source, such as potassium cyanide.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving high temperatures and pressures. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloropyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form 2-(4-chloropyridin-2-yl)acetic acid.

  • Reduction: : Reduction reactions can convert the nitrile group to an amine, resulting in 2-(4-chloropyridin-2-yl)ethylamine.

  • Substitution: : Substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are often used for substitution reactions.

Major Products Formed:
  • Oxidation: : 2-(4-chloropyridin-2-yl)acetic acid

  • Reduction: : 2-(4-chloropyridin-2-yl)ethylamine

  • Substitution: : Various substituted pyridines depending on the reagent used

Scientific Research Applications

2-(4-Chloropyridin-2-yl)acetonitrile has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: : The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: : The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Chloropyridin-2-yl)acetonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways and targets involved would vary based on the context of its use.

Comparison with Similar Compounds

2-(4-Chloropyridin-2-yl)acetonitrile is similar to other pyridine derivatives, such as 2-(4-chloropyridin-2-yl)ethanol and 2-(4-chloropyridin-2-yl)ethylamine

List of Similar Compounds

  • 2-(4-Chloropyridin-2-yl)ethanol

  • 2-(4-Chloropyridin-2-yl)ethylamine

  • 4-Chloropyridine-2-carboxylic acid

  • 2-(4-Chloropyridin-2-yl)acetic acid

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-chloropyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEFJISZKHVFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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